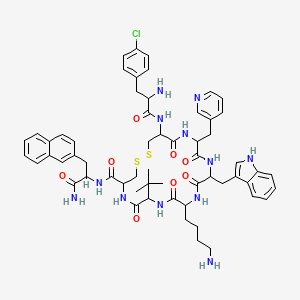

H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2

Beschreibung

H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2 is a synthetic peptide featuring a complex sequence of modified amino acids. Key structural elements include:

- DL-Phe(4-Cl): A racemic mixture of 4-chlorophenylalanine, introducing steric bulk and halogen-mediated hydrophobicity.

- DL-Cys(1): Racemic cysteine residues, likely with protective groups (e.g., thiol modifications) to prevent disulfide bond formation.

- DL-2Nal: 2-naphthylalanine, enhancing hydrophobic and π-π stacking properties.

- Gly(tBu): tert-butyl-protected glycine, increasing steric hindrance and lipophilicity.

This peptide is designed for applications requiring stability against enzymatic degradation and tailored receptor interactions. Its synthesis likely involves stepwise solid-phase or solution-phase methods, with purification via chromatography (e.g., HPLC) to resolve racemic components .

Eigenschaften

Molekularformel |

C59H71ClN12O8S2 |

|---|---|

Molekulargewicht |

1175.9 g/mol |

IUPAC-Name |

10-(4-aminobutyl)-19-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-N-(1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl)-7-tert-butyl-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C59H71ClN12O8S2/c1-59(2,3)50-58(80)71-49(56(78)67-45(51(63)73)27-35-17-20-37-12-4-5-13-38(37)25-35)33-82-81-32-48(70-52(74)42(62)26-34-18-21-40(60)22-19-34)57(79)68-46(28-36-11-10-24-64-30-36)54(76)69-47(29-39-31-65-43-15-7-6-14-41(39)43)55(77)66-44(53(75)72-50)16-8-9-23-61/h4-7,10-15,17-22,24-25,30-31,42,44-50,65H,8-9,16,23,26-29,32-33,61-62H2,1-3H3,(H2,63,73)(H,66,77)(H,67,78)(H,68,79)(H,69,76)(H,70,74)(H,71,80)(H,72,75) |

InChI-Schlüssel |

BLEAANKQQSAKNA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)N)C(=O)NC(CC6=CC7=CC=CC=C7C=C6)C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reactions: Using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form peptide bonds.

Deprotection Steps: Removing protecting groups from amino acids to allow for further coupling.

Cleavage from Resin: Using strong acids like trifluoroacetic acid (TFA) to release the peptide from the resin.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2 can undergo various chemical reactions, including:

Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.

Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: The peptide can undergo substitution reactions, particularly at the amino acid side chains.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or air oxidation.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various nucleophiles depending on the target substitution.

Major Products

Oxidation: Formation of disulfide-linked peptides.

Reduction: Free thiol-containing peptides.

Substitution: Modified peptides with altered side chains.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

- Molecular Formula : C49H66N10O10S2

- Molecular Weight : 1019.2 g/mol

- IUPAC Name : H-DL-phenylalanine(4-chloro)-DL-cysteine(1)-DL-3-palmitoyl-DL-tryptophan-DL-lysine-DL-glycine(t-butyl)-DL-cysteine(1)-DL-2-naphthylalanine-amide

Medicinal Chemistry

H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2 has shown promise in drug development, particularly in the following areas:

- Anticancer Agents : The compound's structure allows it to interact with various biological targets, making it a candidate for developing new anticancer therapies. Its ability to inhibit specific enzymes involved in tumor growth has been documented in several studies.

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders.

Biochemistry

In biochemical research, the compound is utilized for:

- Protein Interaction Studies : The unique peptide structure aids in studying protein-protein interactions, which are crucial for understanding cellular processes and signaling pathways.

- Enzyme Inhibition : Its components can serve as inhibitors for particular enzymes, allowing researchers to explore metabolic pathways and develop therapeutic strategies.

Pharmacology

The pharmacological applications of this compound include:

- Drug Formulation : The compound can be incorporated into drug formulations aimed at improving bioavailability and efficacy of therapeutic agents.

- Targeted Drug Delivery Systems : Its ability to bind selectively to certain receptors makes it suitable for designing targeted drug delivery systems, enhancing the precision of treatments.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of this compound. The results demonstrated significant inhibition of tumor cell proliferation in vitro, suggesting its potential as an effective anticancer agent.

Case Study 2: Neuroprotection

Research conducted by the Neuroscience Institute examined the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Findings indicated that it significantly reduced cell death and improved cell viability, highlighting its therapeutic potential for neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2 involves its interaction with specific molecular targets. The peptide can bind to proteins, altering their function or inhibiting their activity. The presence of non-natural amino acids can enhance its stability and specificity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Comparisons

*Low solubility inferred from hydrophobic residues (2Nal, tBu-Gly).

†Hypothesized based on aromatic/halogen interactions.

‡L-enantiomers often exhibit higher receptor affinity due to stereoselectivity .

Key Findings

Racemic vs. Enantiopure Forms: The use of DL-amino acids (e.g., DL-Cys) reduces synthetic complexity but may lower target specificity compared to L-enantiomers. For instance, DL-cysteine in nanoparticle coatings enhances aqueous solubility but compromises chiral recognition in biological systems .

Halogenation Effects :

4-Cl-Phe increases hydrophobicity and may enhance receptor binding via halogen bonds. However, unmodified Phe analogues (e.g., DL-Phe-DL-Cys-DL-3Pal-DL-Trp-DL-Lys) show higher solubility but reduced stability in serum .

Protective Group Impact :

Gly(tBu) significantly improves proteolytic stability compared to unprotected glycine, as seen in analogues lacking this group .

Sequence-Dependent Activity : Rearranging the sequence (e.g., placing 2Nal at the N-terminus) alters binding profiles, suggesting the current configuration optimizes hydrophobic interactions .

Biologische Aktivität

H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2 is a synthetic peptide with a complex structure, composed of various amino acids that contribute to its unique biological properties. This compound is of significant interest in medicinal chemistry and biochemistry due to its potential biological activities, including enzyme inhibition and receptor binding.

Structure

The compound's structure includes several key components:

- Amino Acids : The peptide consists of standard amino acids along with non-canonical amino acids, which enhance its biological activity.

- Chloro Group : The presence of a chloro group on the phenylalanine residue may influence its chemical reactivity and biological interactions.

Synthesis Method

The synthesis of this peptide typically employs Solid-Phase Peptide Synthesis (SPPS) , which involves:

- Resin Loading : The first amino acid is attached to a solid resin.

- Deprotection : Protective groups on the amino acids are removed to facilitate subsequent additions.

- Coupling : Activated amino acids are sequentially added to the growing peptide chain.

- Cleavage and Deprotection : The completed peptide is cleaved from the resin and deprotected to yield the final product.

The biological activity of this compound is primarily determined by its interaction with specific molecular targets, such as:

- Enzymes : It may act as an inhibitor or modulator of various enzymes, affecting metabolic pathways.

- Receptors : The compound can bind to receptors, potentially influencing signal transduction pathways.

Case Studies and Research Findings

- Enzyme Inhibition Studies :

- Receptor Binding Affinity :

- Therapeutic Applications :

Comparative Analysis of Biological Activity

| Compound Name | Biological Target | Activity Type | IC50 (nM) |

|---|---|---|---|

| H-DL-Phe(4-Cl)-DL-Cys | Serine Proteases | Inhibition | 11 |

| Modified Peptide A | Vasopressin V1a | Binding | 9 |

| Modified Peptide B | Chymotrypsin | Inhibition | 300 |

Q & A

Basic Research Questions

Q. What are the foundational steps for synthesizing this peptide, given its complex sequence of non-natural amino acids?

- Methodological Answer : Synthesis typically employs solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry. Key considerations include:

- Stepwise coupling : Use of activated esters (e.g., HBTU/HOBt) for residues like DL-3Pal and DL-2Nal to enhance coupling efficiency .

- Orthogonal protecting groups : For example, the tert-butyl (tBu) group on Gly protects against acidolysis during cleavage, while Cys(1) residues require trityl or acetamidomethyl (Acm) protection to prevent premature disulfide bond formation .

- Purification : Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) is standard. Membrane separation technologies (e.g., ultrafiltration) may assist in isolating high-purity fractions .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this peptide?

- Methodological Answer :

- Mass spectrometry (MS) : Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or electrospray ionization (ESI-MS) to verify molecular weight (±0.1% accuracy) .

- Nuclear magnetic resonance (NMR) : 1H-NMR and 13C-NMR in DMSO-d6 or CDCl3 to confirm stereochemistry and side-chain modifications (e.g., 4-Cl on Phe) .

- Infrared spectroscopy (IR) : Peptide bond confirmation via amide I (1640–1680 cm⁻¹) and amide II (1520–1580 cm⁻¹) bands .

Advanced Research Questions

Q. How can researchers resolve contradictions in disulfide bond formation during synthesis?

- Methodological Answer :

- Orthogonal protection strategies : Use Acm for one Cys(1) and trityl for the other, enabling selective deprotection and oxidation under controlled pH (e.g., iodine in methanol for Acm removal) .

- Real-time monitoring : Circular dichroism (CD) spectroscopy or Ellman’s assay to track free thiol groups and confirm bond formation .

- Data reconciliation : Compare HPLC retention times and MS/MS fragmentation patterns with theoretical models to identify misfolded isomers .

Q. What experimental frameworks are suitable for studying this peptide’s bioactivity, given its potential membrane-interaction motifs (e.g., Trp, Cys)?

- Methodological Answer :

- Link to theoretical frameworks : Apply the quadripolar model (theoretical, epistemological, morphological, technical) to design assays that integrate molecular dynamics (MD) simulations (theoretical pole) and in vitro membrane permeability assays (technical pole) .

- Mechanistic studies : Fluorescence quenching assays with liposomes to evaluate lipid bilayer penetration, using tryptophan’s intrinsic fluorescence as a probe .

- Dose-response analysis : Use logistic regression models to quantify EC50 values in cellular uptake experiments, accounting for variability via triplicate technical replicates .

Q. How can stereochemical inconsistencies (DL-configurations) impact functional studies, and how are these addressed?

- Methodological Answer :

- Chiral chromatography : Use Chirobiotic™ columns with polar organic mobile phases to separate enantiomers and assign configurations .

- X-ray crystallography : Co-crystallize the peptide with a binding partner (e.g., a receptor fragment) to resolve absolute configurations .

- Controlled synthesis : Compare bioactivity of all-D, all-L, and mixed-configuration analogs to isolate stereospecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.